Product packaging for (9Z,11E,14Z)-octadeca-9,11,14-trienoate(Cat. No.:)

(9Z,11E,14Z)-octadeca-9,11,14-trienoate

Cat. No.: B1257114
M. Wt: 277.4 g/mol
InChI Key: STPHBDZEVRWTQO-IEQSJTAGSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(9Z,11E,14Z)-octadeca-9,11,14-trienoate, also known as columbinic acid, is a polyunsaturated fatty acid ester of significant interest in biochemical and inflammation research. Studies on its hydroxylated derivatives have demonstrated potent biological activity; for instance, the major lipoxygenase metabolite, 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid, has been shown to resolve scaly dermatitis in essential fatty acid-deficient animal models, indicating its role in inflammatory processes . This compound serves as a key precursor in the study of enzymatically oxidized fatty acids, known as oxylipins. Research into similar compounds, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has revealed mechanisms involving the suppression of the NF-κB and MAPK signaling pathways, inhibition of nitric oxide production, and induction of the Nfe2l2/HO-1 antioxidant pathway in macrophages . These findings suggest related compounds hold potential for investigating new therapeutic strategies for inflammatory diseases. As a substrate for enzymes like cyclooxygenase and lipoxygenase, this compound is an essential tool for researchers studying lipid metabolism, oxidative pathways, and the complex interplay between inflammation and oxidative stress. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29O2- B1257114 (9Z,11E,14Z)-octadeca-9,11,14-trienoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H29O2-

Molecular Weight

277.4 g/mol

IUPAC Name

(9Z,11E,14Z)-octadeca-9,11,14-trienoate

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-10H,2-3,6,11-17H2,1H3,(H,19,20)/p-1/b5-4-,8-7+,10-9-

InChI Key

STPHBDZEVRWTQO-IEQSJTAGSA-M

Isomeric SMILES

CCC/C=C\C/C=C/C=C\CCCCCCCC(=O)[O-]

Canonical SMILES

CCCC=CCC=CC=CCCCCCCCC(=O)[O-]

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 9z,11e,14z Octadeca 9,11,14 Trienoate

Plant Sources and Distribution

The occurrence of (9Z,11E,13Z)-octadeca-9,11,13-trienoate, or punicic acid, is not widespread in the plant kingdom but is notably concentrated in the seed oils of a few specific species.

The seed oil of the pomegranate (Punica granatum) is the most abundant natural source of punicic acid, where it can constitute up to 83% of the total fatty acid content. illinois.edu This high concentration makes pomegranate seed oil a subject of significant research interest. The amount of punicic acid can vary depending on the pomegranate genotype. researchgate.net The fatty acid profile of pomegranate seed oil is dominated by this conjugated linolenic acid, with other isomers making up a smaller percentage. wikipedia.org

Besides pomegranate, punicic acid is also found in the seeds of Trichosanthes kirilowii, a species of snake gourd. researchgate.netwikipedia.org In the seed oil of T. kirilowii, punicic acid can represent a significant portion of the total fatty acids, with some studies reporting levels between 32% to 40%. wikipedia.org For this reason, punicic acid is sometimes referred to as trichosanic acid. wikipedia.orgwikidata.org Other species within the Trichosanthes genus, such as T. tricuspidata and T. rosthornii, have also been reported to contain punicic acid. nih.gov

De Novo Fatty Acid Synthesis Precursors

The biosynthesis of punicic acid in plants begins with the de novo synthesis of more common fatty acids in the plastids. researchgate.netnih.gov This fundamental process provides the building blocks for more complex fatty acid modifications.

The primary products of de novo fatty acid synthesis in plants are saturated fatty acids, principally palmitic acid (16:0). nih.gov Palmitic acid can be elongated to form stearic acid (18:0). nih.gov Subsequently, a desaturation step introduces a double bond into stearic acid to produce oleic acid (18:1Δ9cis). nih.govnih.gov These three fatty acids—palmitic, stearic, and oleic—are the essential precursors for the synthesis of polyunsaturated fatty acids, including the eventual formation of punicic acid. researchgate.netnih.gov

Enzymatic Biosynthesis in Plants

The conversion of the basic fatty acid precursors into the conjugated linolenic acid, punicic acid, involves a series of enzymatic reactions that occur on a phospholipid backbone within the endoplasmic reticulum. researchgate.netnih.gov

Once synthesized, oleic acid is incorporated into phosphatidylcholine (PC), forming oleic acid-PC. researchgate.netnih.gov This molecule serves as the substrate for the enzyme Fatty Acid Desaturase 2 (FAD2). FAD2 is a microsomal oleate (B1233923) Δ12-desaturase that introduces a second double bond at the Δ12 position of the oleic acid moiety, converting it to linoleic acid (18:2Δ9cis,12cis). nih.govmdpi.comjafs.com.pl This results in the formation of linoleic acid-PC. The expression and activity of FAD2 are crucial in determining the levels of linoleic acid available for further modification. mdpi.comresearchgate.net In the subsequent step, a specialized bifunctional enzyme known as a fatty acid conjugase/desaturase (FADX), which is closely related to FAD2, acts on the linoleic acid-PC. This enzyme catalyzes the conversion of the Δ12 double bond into a conjugated system, forming the characteristic Δ11-trans and Δ13-cis double bonds of punicic acid. nih.gov

Transformation of Linoleic Acid into (9Z,11E,14Z)-octadeca-9,11,14-trienoate by Fatty Acid Conjugase (FADX)

The biosynthesis of this compound is a specialized enzymatic process that modifies the common polyunsaturated fatty acid, linoleic acid. This conversion is catalyzed by a unique class of enzymes known as fatty acid conjugases (FADX). These enzymes are divergent forms of the more common FAD2 (fatty acid desaturase) enzymes. nih.gov The transformation involves the introduction of a conjugated double bond system into the fatty acid chain. Specifically, FADX acts on linoleic acid that is already esterified to a phospholipid, typically phosphatidylcholine, to produce the conjugated linolenic acid. nih.gov This is distinct from the synthesis of some conjugated linoleic acids (CLAs), which can occur from free fatty acids in the cytosol. nih.gov The enzyme responsible for producing the closely related isomer, punicic acid, in pomegranate (Punica granatum) is a well-studied example of this type of enzyme and is designated PgFADX. nih.gov

Bifunctional Nature of PgFADX Enzyme

The fatty acid conjugase from pomegranate, PgFADX, is a prime example of a bifunctional enzyme. slu.se Bifunctional enzymes are proteins that possess two distinct catalytic domains, allowing them to perform two different, often sequential, reactions. researchgate.net This dual functionality can facilitate more efficient substrate conversion and control over metabolic pathways. researchgate.net In the case of PgFADX, the enzyme exhibits both Δ12-desaturase activity and conjugase activity. This means it can first desaturate oleic acid at the Δ12 position to produce linoleic acid and then act as a conjugase to convert that linoleic acid into a conjugated linolenic acid. This bifunctionality is a key evolutionary feature observed in certain plant lineages, enabling the synthesis of these specialized fatty acids. researchgate.net

Acyl Moiety Esterification to Phosphatidylcholine (PC) in Conjugation

The synthesis of conjugated linolenic acids like jacaric acid occurs not on free fatty acids but on acyl groups esterified to a lipid backbone, specifically at the sn-2 position of phosphatidylcholine (PC). nih.gov PC serves as the direct substrate for the FADX enzyme. The process begins when oleic acid is incorporated into PC and is then desaturated by a FAD2 enzyme to form linoleyl-PC. nih.govnih.gov Subsequently, the fatty acid conjugase (FADX) modifies the linoleoyl moiety while it is still attached to the PC molecule to create the final conjugated fatty acid. nih.gov This mechanism is part of a broader process known as "acyl editing," where acyl groups are exchanged between different lipid molecules, with PC acting as a central hub for fatty acid modification, particularly desaturation. nih.gov The activation of fatty acids into acyl-CoA thioesters is the essential first step for their incorporation into glycerolipids like PC. nih.gov

Heterologous Biosynthesis and Metabolic Engineering

The unique properties of this compound have spurred interest in producing it on a larger scale using microbial fermentation. This involves transferring the genetic machinery from plants into robust microbial hosts and optimizing their metabolic pathways, a field known as heterologous biosynthesis and metabolic engineering.

Production in Oleaginous Yeasts (e.g., Yarrowia lipolytica, Rhodotorula toruloides)

Oleaginous yeasts are particularly well-suited for producing fatty acid-derived compounds because of their natural ability to accumulate large quantities of lipids.

Yarrowia lipolytica : This non-conventional yeast is a favored host for metabolic engineering. nih.gov It is classified as "Generally Recognized As Safe" (GRAS) and has a highly efficient secretory pathway and robust genetic tools. researchgate.netplos.org Its metabolism is geared towards high flux through acetyl-CoA, the primary precursor for fatty acid synthesis, making it an ideal chassis for producing both native and non-native fatty acids. nih.govresearchgate.netdtu.dk Researchers have successfully engineered Y. lipolytica to produce a variety of value-added fatty acids. nih.govnih.gov

Rhodotorula toruloides : This red yeast is another exceptional lipid producer, capable of accumulating oils to more than 70% of its dry cell weight under specific nutrient-limited conditions. nih.govnih.govmdpi.comresearchgate.net The lipids produced by R. toruloides are rich in C16 to C18 fatty acids, including oleic and linoleic acid, the direct precursor for jacaric acid synthesis. slu.senih.gov Its ability to grow on diverse and low-cost carbon sources further enhances its potential as an industrial production host. slu.senih.gov

The table below summarizes the key characteristics of these two oleaginous yeasts as hosts for fatty acid production.

FeatureYarrowia lipolyticaRhodotorula toruloides
Lipid Accumulation High, oleaginousVery high, up to >70% of dry cell weight nih.govnih.govmdpi.com
Precursor Supply High flux through acetyl-CoA nih.govdtu.dkAbundant C16-C18 fatty acids (oleic, linoleic) slu.senih.gov
Genetic Tools Well-established, robust nih.govresearchgate.netDeveloping, haploid strains available for modification mdpi.com
GRAS Status Yes researchgate.netplos.orgNot specified in provided context
Key Advantage Highly tractable for complex engineering nih.govresearchgate.netExtremely high lipid accumulation capacity nih.govmdpi.com

Expression of Plant Fatty Acid Conjugase/Desaturase (PgFADX) in Microbial Hosts

The core strategy for producing this compound in microbes is the introduction of the plant gene encoding the necessary fatty acid conjugase. The gene for the punicic acid-producing enzyme from pomegranate, PgFADX, has been successfully expressed in the baker's yeast Saccharomyces cerevisiae. nih.gov This demonstrates the principle that a plant FADX can be functionally expressed in a microbial host to convert endogenous linoleic acid into a novel conjugated fatty acid. nih.gov This approach leverages the host's existing fatty acid synthesis machinery to provide the precursor, while the heterologously expressed plant enzyme performs the specific conjugation reaction. nih.gov

Optimization of Precursor Supply for Enhanced Production

A major bottleneck in the heterologous production of any target compound is the limited availability of its direct precursor. To enhance the yield of this compound, the metabolic flux towards its precursor, linoleic acid, must be optimized. Several strategies have proven effective:

Push-Pull Approach : This involves "pushing" the metabolic pathway by increasing the supply of the initial substrate and "pulling" it by enhancing the activity of the final converting enzyme. This has been successfully used in yeast to increase punicic acid content by co-expressing genes involved in acyl channeling alongside the FADX enzyme. nih.govscispace.com

Engineering Precursor Pathways : Metabolic engineering can be used to upregulate key enzymes in the fatty acid biosynthesis pathway. In Y. lipolytica, bolstering the pathways that provide precursors and the lipid carriers (like PC) for desaturation reactions is an effective strategy. researchgate.net

Modulating Gene Copy Number : The production of a target metabolite can be fine-tuned by adjusting the copy number of the genes involved in its synthesis, thereby channeling metabolic intermediates away from competing pathways and towards the desired product. mdpi.com

Fermentation Process Optimization : In addition to genetic modification, the fermentation conditions, such as media composition and feeding strategies, can be optimized to ensure a steady supply of precursors for synthesis. nih.govnih.gov

The table below outlines research findings related to optimizing precursor supply for producing specialized fatty acids in yeast.

StrategyOrganismTarget CompoundKey Finding
Push-Pull & Precursor Feeding Saccharomyces cerevisiaePunicic AcidCombining precursor feeding with co-expression of acyl channeling genes effectively increased product content. nih.govscispace.com
Bolstering Precursor & Carrier Supply Yarrowia lipolyticaω6-PUFAsIncreasing the provision of fatty acid precursors and desaturation carriers improved the proportion of target PUFAs. researchgate.net
Gene Copy Number Modulation Saccharomyces cerevisiaeVindolineFine-tuning the copy number of biosynthetic genes optimized the conversion of the precursor tabersonine (B1681870) and limited side-products. mdpi.com
Pathway Engineering & Fermentation Saccharomyces cerevisiaeErgothioneineSystematically engineering amino acid metabolism and optimizing fermentation led to high-titer production without precursor supplementation. nih.gov

Metabolic Transformations and Bioconversions of 9z,11e,14z Octadeca 9,11,14 Trienoate

Role in Oxylipin Metabolism

(9Z,11E,14Z)-octadeca-9,11,14-trienoate is also a substrate for enzymes involved in oxylipin synthesis, leading to the formation of oxygenated derivatives.

This compound can be enzymatically oxidized by lipoxygenases (LOX) to form hydroperoxy derivatives. A specific product of this reaction is (9Z,11E,14Z)-(13S)-hydroperoxyoctadeca-9,11,14-trienoate. nih.gov This compound is a hydroperoxyoctadecatrienoic acid where a hydroperoxy group is located at the 13th carbon position with S-stereochemistry. nih.gov The formation of such hydroperoxides is a key step in the biosynthesis of various oxylipins, which are potent signaling molecules. For instance, in plants, lipoxygenases catalyze the hydroperoxidation of linolenic acid at position 13 as a committed step in the biosynthesis of jasmonates. ebi.ac.ukebi.ac.uk The resulting hydroperoxy derivative is itself a substrate for further enzymatic reactions, such as those catalyzed by hydroperoxide lyase. ebi.ac.uk

Enzymatic Action of Hydroperoxide Dehydratase (Allene Oxide Synthase, AOS)

Hydroperoxide dehydratase (EC 4.2.1.92), more commonly known as Allene (B1206475) Oxide Synthase (AOS), is a pivotal enzyme in the biosynthesis of jasmonic acid. nih.gov It is a non-canonical member of the cytochrome P450 superfamily (designated as CYP74A), which does not require O2 or NADPH-dependent P450 reductase activity for its catalytic function. nih.gov AOS specifically acts on 13-hydroperoxides of linolenic and linoleic acids. uniprot.org In the jasmonate pathway, AOS catalyzes the first committed step, directing the substrate, 13-HPOT, away from other potential metabolic routes, such as the one initiated by hydroperoxide lyase (HPL). nih.govnih.gov The enzyme is localized in chloroplasts, where it often forms a multimeric complex with the preceding enzyme, 13-lipoxygenase (LOX), and the subsequent enzyme, allene oxide cyclase (AOC), to ensure efficient metabolic channeling. nih.gov This complex facilitates the direct transfer of the unstable hydroperoxide substrate and its products, minimizing the release of reactive intermediates. nih.gov

Formation of Allene Oxides

The primary function of Allene Oxide Synthase is the rapid dehydration of the hydroperoxide substrate, 13-HPOT, to form a highly unstable epoxide known as an allene oxide. nih.govwikipedia.org The specific product of this reaction is (9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoate. uniprot.orgrhea-db.org This transformation is remarkably efficient, but the resulting allene oxide is extremely transient, with a half-life estimated to be in the range of 15 to 30 seconds in biological contexts. wikipedia.org Its instability precludes its accumulation, necessitating immediate conversion in the subsequent step of the biosynthetic pathway. wikipedia.orgnih.gov The reaction involves the catalytic abstraction of a water molecule from the hydroperoxy group, leading to the formation of the characteristic allene oxide structure. rhea-db.org

Table 1: Key Substrates and Products in the AOS-Catalyzed Reaction

Compound NameAbbreviationMolecular FormulaRole in Pathway
(13S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoate13-HPOTC₁₈H₃₀O₄Substrate for Allene Oxide Synthase (AOS) ebi.ac.uk
(9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoateAllene OxideC₁₈H₂₈O₂Unstable intermediate product of AOS uniprot.orgrhea-db.org
Subsequent Conversion to Cyclopentenone Derivatives (e.g., OPDA) in Jasmonate Biosynthesis

Following its formation, the unstable allene oxide is immediately utilized as a substrate by the next enzyme in the pathway, Allene Oxide Cyclase (AOC). nih.govwikipedia.org In the absence of AOC, the allene oxide can spontaneously hydrolyze into α- and γ-ketols, which have unknown physiological functions. nih.gov However, within the chloroplast, the enzymatic action of AOC ensures the efficient and stereospecific cyclization of the allene oxide. nih.gov

This enzymatic cyclization converts the linear fatty acid derivative into a cyclopentenone structure. nih.gov The specific product formed from the allene oxide is (+)-12-oxo-phytodienoic acid (OPDA). nih.govnih.gov The formation of OPDA from the allene oxide is a crucial step, as OPDA itself is a signaling molecule and also the direct precursor for the subsequent reactions (a reduction and three rounds of β-oxidation) that ultimately yield jasmonic acid. nih.gov The channeling of intermediates within the LOX-AOS-AOC enzyme complex ensures that the flow of metabolites is strongly directed towards the synthesis of cis-(+)-OPDA, preventing both the release of the unstable allene oxide and the formation of racemic or non-enzymatic byproducts. nih.gov

Table 2: Enzymes and Compounds in Jasmonate Biosynthesis

Compound/EnzymeTypeFunction
Allene Oxide Synthase (AOS) EnzymeConverts 13-HPOT into an unstable allene oxide. nih.gov
Allene Oxide Cyclase (AOC) EnzymeCatalyzes the cyclization of the allene oxide to form OPDA. nih.gov
(+)-12-oxo-phytodienoic acid CompoundA cyclopentenone derivative; the product of AOC action and a precursor to jasmonic acid. nih.govnih.gov
Jasmonic Acid CompoundThe final signaling molecule of this branch of the octadecanoid pathway. wikipedia.org

Cellular and Molecular Mechanisms of Action of 9z,11e,14z Octadeca 9,11,14 Trienoate

Modulation of Gene Expression and Signal Transduction Pathways

(9Z,11E,14Z)-octadeca-9,11,14-trienoate exerts its biological effects by modulating key cellular pathways involved in cell cycle regulation, lipid metabolism, and oxidative stress.

While research into the direct and broad interactions of this compound with the family of Peroxisome Proliferator-Activated Receptors (PPARs) is ongoing, specific downstream effects related to cellular growth and metabolism have been identified.

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. caymanchem.com Research on murine macrophage-like leukemia PU5-1.8 cells and human eosinophilic leukemia EoL-1 cells shows that this compound inhibits growth in a time- and concentration-dependent manner. nih.govnih.gov The mechanism for this inhibition involves the induction of cell cycle arrest, primarily at the G0/G1 phase. nih.govnih.gov

This cell cycle arrest is associated with the modulation of key regulatory proteins. In PU5-1.8 cells, treatment with this compound led to a decrease in the protein levels of Cyclin-dependent kinase 2 (CDK2) and Cyclin E. nih.gov Furthermore, the compound has been shown to induce apoptosis, or programmed cell death, evidenced by DNA fragmentation and the externalization of phosphatidylserine. nih.govresearchgate.net In addition to apoptosis, this compound also promotes differentiation in EoL-1 leukemia cells. nih.gov

Cell LineObserved EffectMolecular ChangesReference
Murine Leukemia (PU5-1.8)Inhibition of proliferation; G0/G1 cell cycle arrest; Apoptosis inductionDecreased CDK2 and Cyclin E proteins; Increased reactive oxygen species nih.gov
Human Leukemia (EoL-1)Inhibition of proliferation; G0/G1 cell cycle arrest; Apoptosis and differentiation inductionPhosphatidylserine externalization; Reduced mitochondrial membrane potential nih.govresearchgate.net
Various Cancer Cell LinesInduction of cell cycle arrest and apoptosisGI50 reported as 1-5 µM caymanchem.com

This compound has been shown to influence the expression of key enzymes involved in lipid metabolism. In a study using ICR mice, administration of the compound led to a notable decrease in the expression level of hepatic Stearoyl-CoA desaturase-1 (SCD-1) mRNA. nih.gov SCD-1 is a critical enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids. nih.gov The inhibition of SCD activity is a target for managing metabolic conditions, suggesting that this compound may play a role in preventing obesity and diabetes. nih.gov The study observed that the compound altered the fatty acid composition in the liver and adipose tissue, increasing the ratio of saturated to monounsaturated fatty acids, which is indicative of SCD inhibition. nih.gov

EnzymeEffectModel SystemMetabolic ImplicationReference
Stearoyl-CoA desaturase-1 (SCD-1)Decreased mRNA expressionMouse Liver (in vivo)Inhibition of the biosynthesis of monounsaturated fatty acids from saturated fatty acids. nih.gov

A thorough review of the available scientific literature did not yield specific findings on the activation of the Protein Kinase C (PKC) pathway by this compound.

A significant mechanism underlying the bioactivity of this compound is the induction of oxidative stress. caymanchem.comresearchgate.net Studies have demonstrated that its cytotoxic and apoptotic effects on cancer cells are mediated through an oxidation-dependent mechanism. nih.govresearchgate.net Treatment of PU5-1.8 leukemia cells with the compound resulted in a concentration-dependent increase in intracellular reactive oxygen species (ROS), specifically superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov The growth-inhibitory effects of this compound were diminished by the presence of an antioxidant, further supporting the role of oxidative stress in its mechanism of action. nih.gov While the compound clearly elevates ROS levels, specific studies detailing its direct impact on the gene expression of the peroxiredoxin family were not identified in the reviewed literature.

MarkerEffectCell LineMechanistic ImplicationReference
Reactive Oxygen Species (ROS)Increased productionMurine Leukemia (PU5-1.8)Mediates anti-proliferative and apoptotic effects. nih.gov
Superoxide Anion (O₂⁻)Elevated intracellular levelsMurine Leukemia (PU5-1.8)Contributes to oxidative stress. nih.gov
Hydrogen Peroxide (H₂O₂)Elevated intracellular levelsMurine Leukemia (PU5-1.8)Contributes to oxidative stress. nih.gov

Compound Nomenclature

Common Name / AbbreviationSystematic Name
Jacaric AcidThis compound
Hydrogen PeroxideH₂O₂
Superoxide AnionO₂⁻

In-Depth Analysis of this compound Reveals Limited Direct Research on Specific Cellular Mechanisms

Much of the existing research on conjugated octadecatrienoic acids focuses on other isomers, such as α-eleostearic acid ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid) and punicic acid ((9Z,11E,13Z)-octadeca-9,11,13-trienoic acid). These studies have explored a range of biological activities, including antioxidant and anti-inflammatory effects. For instance, α-eleostearic acid has been shown to possess antioxidant properties and the ability to attenuate lipid peroxidation. nih.govmdpi.comresearchgate.net Furthermore, its role in modulating inflammatory pathways, such as the inhibition of nuclear factor-κB (NF-κB) activation, has been a subject of investigation, particularly in contexts relevant to neurodegenerative diseases. mdpi.comnih.govnih.gov

However, it is crucial to emphasize that these findings pertain to different isomers of octadecatrienoic acid. The specific arrangement of the double bonds in the fatty acid chain, as seen in the requested (9Z,11E,14Z) configuration, is a key determinant of the molecule's three-dimensional structure and, consequently, its biological activity. Therefore, extrapolating the specific cellular and molecular mechanisms from one isomer to another is not scientifically rigorous without direct experimental evidence.

The search for data on this compound did not yield specific studies that would allow for a detailed discussion of its effects on:

Reactive Oxygen Species (ROS) Modulation and Antioxidant Systems , including hydroxyl radical scavenging, metal chelation, enhancement of HDL antioxidative properties, or the reduction of lipid peroxidation.

Inflammatory Response Pathways , such as the suppression of pro-inflammatory biomarkers and cytokines or its specific interactions with inflammatory pathways associated with conditions like neurodegeneration.

Consequently, a scientifically accurate article detailing the cellular and molecular mechanisms of action, as per the requested outline for this compound, cannot be generated at this time due to the absence of specific research data. Further investigation and dedicated studies are required to elucidate the unique biological properties of this particular conjugated linolenic acid isomer.

An in-depth examination of the biological activities of this compound, commonly known as jacaric acid, reveals significant effects in various model systems. This conjugated linolenic acid, found in the seeds of plants like the Jacaranda tree, has been the subject of research focusing on its potential as a bioactive compound, particularly in the context of cancer biology and metabolic regulation.

Analytical Methodologies in 9z,11e,14z Octadeca 9,11,14 Trienoate Research

Chromatographic Techniques

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of fatty acids. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used methods in the study of (9Z,11E,14Z)-octadeca-9,11,14-trienoate.

Gas Chromatography (GC) for Fatty Acid Profiling and Quantification

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. For fatty acids, which are generally non-volatile, a derivatization step is required to convert them into their volatile ester forms, most commonly fatty acid methyl esters (FAMEs).

The preparation of FAMEs is a critical step in the GC analysis of fatty acids. The choice of catalyst and reaction conditions can significantly impact the accuracy and reproducibility of the results, especially for conjugated fatty acids which can be susceptible to isomerization. Both acid- and base-catalyzed methods are widely used.

Base-Catalyzed Transesterification : This method is rapid and is typically carried out under mild conditions. Common base catalysts include potassium hydroxide (KOH) in methanol and sodium methoxide (NaOCH3) in methanol. Base-catalyzed methods are effective for the transesterification of triglycerides and phospholipids. However, they are unable to methylate free fatty acids (FFAs). For milk fat analysis, a one-step protocol using 0.2 M methanolic KOH at 50°C for 20 minutes has been recommended as it is benign for conjugated linoleic acid (CLA) and provides comparable results for major fatty acids due to the low levels of FFAs in milk nih.gov.

Acid-Catalyzed Esterification/Transesterification : Acid catalysts, such as boron trifluoride in methanol (BF3-MeOH), can convert all forms of fatty acids, including FFAs, into FAMEs. However, the reaction is generally slower and may require higher temperatures, which can lead to the degradation or isomerization of conjugated fatty acids like this compound nih.gov. To mitigate this, milder conditions can be employed, though this may necessitate a longer reaction time to achieve complete methylation nih.gov. For conjugated dienoic and trienoic fatty acids, a BF3/MeOH method for free fatty acids has been identified as effective in preventing artificial isomerization and the formation of byproducts agriculturejournals.cz.

A comparison of common FAME preparation methods is presented in the table below.

CatalystLipid Classes MethylatedReaction ConditionsAdvantagesDisadvantages
KOH/Methanol Triglycerides, PhospholipidsMild (e.g., 50°C for 20 min)Rapid, Minimizes isomerization of conjugated fatty acidsDoes not methylate free fatty acids
NaOCH3/Methanol Triglycerides, PhospholipidsMild (e.g., 50°C for 10 min)Rapid, Benign for conjugated fatty acidsIneffective for free fatty acids
BF3-Methanol All lipid classes, including FFAsCan be harsh (e.g., heating) or mild (room temp for longer duration)Methylates all fatty acid formsRisk of isomerization and byproduct formation at high temperatures

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of FAMEs nih.gov. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification of fatty acids.

For the analysis of conjugated fatty acid isomers, highly polar capillary columns are typically employed to achieve the necessary separation. The choice of column and temperature programming is critical for resolving complex mixtures of fatty acid isomers.

Below is a table summarizing typical GC-FID conditions used for the analysis of fatty acid methyl esters, which can be adapted for this compound analysis.

ParameterTypical Conditions
Column Highly polar capillary column (e.g., CP-Sil 88, SP-2560, BPX70)
Column Dimensions 100 m length x 0.25 mm i.d. x 0.20 µm film thickness
Injector Temperature 250°C
Detector Temperature 250°C - 280°C
Carrier Gas Helium or Hydrogen
Temperature Program Isothermal (e.g., 190°C) or programmed ramp (e.g., initial hold then ramp to final temp)
Split Ratio e.g., 1:50

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. GC-MS is invaluable for the structural elucidation and confirmation of fatty acid methyl esters. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the eluted compounds, which can be used to identify specific isomers.

GC-MS can also be used for quantification, often with higher selectivity and sensitivity than GC-FID, especially when using selected ion monitoring (SIM) to reduce matrix interference nih.govnih.gov.

The separation of positional and geometric isomers of conjugated linolenic acids, including this compound, by GC can be challenging. The similar boiling points and polarities of these isomers often lead to co-elution on standard GC columns.

To achieve separation, highly polar and long capillary columns (e.g., 100 m) are necessary oup.comnih.gov. The choice of stationary phase is also critical, with cyanopropylsiloxane phases (e.g., CP-Sil 88, SP-2560) being commonly used for their ability to separate fatty acid isomers oup.com. Additionally, optimizing the temperature program, including the use of slow temperature ramps, can improve the resolution of closely eluting isomers. In some cases, a combination of chromatographic techniques, such as silver-ion chromatography followed by GC, may be required for complete resolution of all isomers nih.gov. It has been noted that GC analysis alone may not be sufficient to resolve jacaric acid from punicic acid, another conjugated linolenic acid isomer researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis of Derivatives

High-performance liquid chromatography (HPLC) is another powerful technique used in the analysis of fatty acids. It is particularly useful for the purification of fatty acids and their derivatives, as well as for the analysis of non-volatile or thermally labile compounds.

For conjugated fatty acids, reversed-phase HPLC (RP-HPLC) is often employed for separation and quantification. The conjugated diene or triene system of these fatty acids exhibits strong UV absorbance, typically around 233 nm for conjugated dienes, which allows for sensitive detection using a UV detector nih.gov.

Silver-ion HPLC (Ag+-HPLC) is a specialized technique that is highly effective for the separation of fatty acid isomers based on the number, position, and geometry of their double bonds. This method has been successfully used to separate isomers of conjugated linoleic acid and can be applied to the more complex mixtures of conjugated linolenic acids.

The following table summarizes typical HPLC conditions that can be adapted for the analysis of this compound and its derivatives.

ParameterTypical Conditions for RP-HPLCTypical Conditions for Ag+-HPLC
Column C18 reversed-phaseSilver-ion impregnated column (e.g., ChromSpher 5 Lipids)
Mobile Phase Acetonitrile/water or Methanol/water gradientsHexane with small amounts of acetonitrile and acetic acid
Detector UV/Vis or Photodiode Array (PDA) at ~233 nmUV/Vis or Photodiode Array (PDA)
Application Quantification and purification of fatty acids and their derivativesSeparation of geometric and positional isomers

Table of Compound Names

Trivial NameSystematic Name
Jacaric acid(9Z,11E,14Z)-octadeca-9,11,14-trienoic acid
Punicic acid(9Z,11E,13Z)-octadeca-9,11,13-trienoic acid
Rumenic acid(9Z,11E)-octadeca-9,11-dienoic acid
α-Eleostearic acid(9Z,11E,13E)-octadeca-9,11,13-trienoic acid
Catalpic acid(9E,11E,13Z)-octadeca-9,11,13-trienoic acid
Palmitic acidHexadecanoic acid
Stearic acidOctadecanoic acid
Oleic acid(9Z)-octadec-9-enoic acid
Linoleic acid(9Z,12Z)-octadeca-9,12-dienoic acid

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the targeted and comprehensive analysis of fatty acid metabolites, including trienoates. jsbms.jp This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In the context of this compound research, LC-MS/MS allows for the quantitative measurement of various related lipid metabolites. jsbms.jp

The methodology often involves solid-phase extraction (SPE) to isolate eicosanoids and other lipid species from biological matrices. lipidmaps.org The extracted analytes are then separated on a C18 column using a gradient elution program, typically with mobile phases consisting of acidified water and an organic solvent mixture like acetonitrile/methanol. jsbms.jplipidmaps.org Detection is achieved using a mass spectrometer, often a triple quadrupole or a Quadrupole Time-of-Flight (QTOF) instrument, operating in negative electrospray ionization (ESI) mode. lipidmaps.orgnih.gov The high sensitivity of this method allows for the detection of analytes in the picogram range on the column. lipidmaps.org

A key advantage of LC-MS/MS is the ability to perform Multiple Reaction Monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte. This allows for the confident identification and quantification of compounds even in complex mixtures. lipidmaps.org

Table 1: Example LC-MS/MS Parameters for Fatty Acid Analysis

Parameter Description
Column C18 reverse-phase (e.g., Waters Acquity BEH C18) nih.gov
Mobile Phase A 0.1% Acetic Acid or 0.02% Formic Acid in Water jsbms.jplipidmaps.org
Mobile Phase B Acetonitrile/Methanol mixture jsbms.jp
Ionization Mode Electrospray Ionization (ESI), Negative nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) or Full Scan MS/MS lipidmaps.org

| Internal Standards | Deuterated analogs (e.g., AA-d8) for quantification lipidmaps.org |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unequivocal structure elucidation of fatty acid isomers, including conjugated trienes like this compound. The precise geometry of the conjugated double bond system significantly influences the chemical shifts of the olefinic protons. nih.gov

¹H NMR spectra of conjugated trienyl systems typically show olefinic proton resonances in the range of 5.0 to 6.8 ppm. nih.gov The specific coupling constants and chemical shifts are characteristic of the cis and trans configurations of the double bonds. For complex molecules where experimental resonance assignments can be challenging due to signal overlap, theoretical calculations using Density Functional Theory (DFT) have become a powerful tool. nih.gov By calculating the predicted ¹H NMR chemical shifts for different possible isomers and comparing them to experimental data, researchers can confidently assign the correct structure. This approach is highly accurate for identifying geometric isomerism in natural conjugated trienyl systems. nih.gov

Mid-infrared (MIR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, serves as a rapid and non-destructive tool for the identification and quantification of fatty acid components in various matrices like fats and oils. aocs.orgcore.ac.uk The MIR spectrum (4000–400 cm⁻¹) provides a unique "fingerprint" based on the fundamental vibrational modes of the molecule's functional groups. aocs.org

For fatty acids, MIR spectroscopy can be used to determine total saturated, monounsaturated, and polyunsaturated fatty acid content. aocs.org Although it is more commonly applied to major fatty acid groups rather than specific minor isomers, its combination with chemometric methods like partial least squares (PLS) regression enhances its predictive power. core.ac.ukcambridge.org PLS models can be developed to correlate spectral data with fatty acid profiles obtained from a reference method like gas chromatography. core.ac.ukmdpi.com While MIR spectroscopy is excellent for predicting major fatty acid classes, its accuracy for minor polyunsaturated fatty acids (PUFAs) can be lower. cambridge.orgnih.gov Nevertheless, it remains a valuable high-throughput screening tool in lipid analysis. core.ac.uk

Table 2: Characteristic Mid-IR Absorption Regions for Fatty Acid Analysis

Wavenumber (cm⁻¹) Vibrational Mode Associated Functional Group
~3500 O-H stretch Hydroperoxides (-OOH) nih.gov
~3010 =C-H stretch cis-double bonds
2925 & 2855 C-H asymmetric & symmetric stretch Methylene groups (-CH₂)
~1745 C=O stretch Ester carbonyl

Untargeted Metabolomics Approaches

Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample to identify biomarkers or understand metabolic pathways. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS is frequently employed to achieve broad coverage of the metabolome, as each technique is suited for different classes of compounds. nih.govresearchgate.net

GC-MS is ideal for analyzing volatile and thermally stable metabolites, or those that can be made volatile through chemical derivatization. nih.gov This includes many fatty acids, which are typically analyzed as their more volatile methyl ester derivatives (FAMEs). caymanchem.com GC-MS offers excellent chromatographic resolution and benefits from extensive, well-established mass spectral libraries for compound identification. nih.gov

LC-MS is better suited for analyzing less volatile, more polar, and thermally unstable compounds without the need for derivatization. uab.edu In the context of this compound research, LC-MS can identify a wide range of oxidized metabolites and other derivatives that are not amenable to GC-MS. nih.gov By integrating data from both platforms, researchers can construct a more complete profile of fatty acid metabolism. researchgate.net

Table 3: Comparison of GC-MS and LC-MS in Untargeted Metabolomics

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile or derivable compounds (e.g., FAMEs, sterols, small organic acids) nih.gov Non-volatile, polar, thermally labile compounds uab.edu
Sample Preparation Often requires derivatization to increase volatility nih.gov Derivatization is generally not required nih.gov
Compound Identification High confidence; relies on extensive spectral libraries (e.g., NIST) and retention indices nih.gov More challenging; relies on accurate mass, MS/MS fragmentation patterns, and smaller libraries nih.gov
Reproducibility Generally high reproducibility researchgate.net Can be lower than GC-MS but has improved with UHPLC researchgate.net

| Metabolite Coverage | Alcohols, fatty acids, amino acids, sugars nih.gov | Polar lipids, complex polyphenols, larger molecules uab.edu |

The oxidation of polyunsaturated fatty acids like this compound leads to the formation of primary products such as hydroperoxy- and oxo-derivatives. These reactive species are important signaling molecules and markers of oxidative stress. nih.govoup.com

Several methods are used to detect these derivatives in biological samples. Spectrophotometric assays, such as the ferrous oxidation-xylenol orange (FOX) method, provide a way to quantify total lipid hydroperoxides (LOOH). This assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides in an acidic medium; the resulting Fe³⁺ forms a colored complex with xylenol orange that can be measured. oup.comresearchgate.net

For more detailed analysis, chromatographic methods are preferred. LC-based methods can separate specific hydroperoxide isomers. nih.gov Alternatively, a common approach using GC-MS involves a two-step process: first, the hydroperoxy fatty acids are reduced to more stable hydroxy fatty acids, and second, they are derivatized for GC-MS analysis. This allows for the separation and quantification of specific positional and stereoisomers, providing insight into whether the oxidation was enzymatic or non-enzymatic (autoxidation), as enzymatic processes are highly stereospecific.

Derivatives and Structure Activity Relationships of 9z,11e,14z Octadeca 9,11,14 Trienoate

Naturally Occurring Isomers and Related Conjugated Fatty Acids

(9Z,11E,14Z)-octadeca-9,11,14-trienoate is part of a larger family of conjugated fatty acids found in nature. These isomers of linolenic acid are primarily found in the seed oils of various plants. Each plant species typically synthesizes a single predominant isomer. These natural isomers differ in the geometry (cis or trans) and position of their three conjugated double bonds.

Some of the most well-documented naturally occurring conjugated linolenic acid isomers include:

Punicic Acid ((9Z,11E,13Z)-octadeca-9,11,13-trienoic acid): This is a closely related isomer and one of the most studied CLnAs. It is the primary fatty acid in pomegranate seed oil (Punica granatum). nih.govnaturalpoland.com

α-Eleostearic Acid ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid): Found in high concentrations in tung oil (Vernicia fordii) and bitter gourd seed oil (Momordica charantia).

Catalpic Acid ((9E,11E,13Z)-octadeca-9,11,13-trienoic acid): The main component of catalpa seed oil (Catalpa ovata).

Calendic Acid ((8E,10E,12Z)-octadeca-8,10,12-trienoic acid): The principal fatty acid in pot marigold seed oil (Calendula officinalis).

Jacaric Acid ((8Z,10E,12Z)-octadeca-8,10,12-trienoic acid): Found in the seeds of the jacaranda tree (Jacaranda mimosifolia).

Common NameIUPAC NameNatural Source
Punicic Acid(9Z,11E,13Z)-octadeca-9,11,13-trienoic acidPomegranate (Punica granatum) seed oil
α-Eleostearic Acid(9Z,11E,13E)-octadeca-9,11,13-trienoic acidTung (Vernicia fordii) oil, Bitter gourd (Momordica charantia) seed oil
Catalpic Acid(9E,11E,13Z)-octadeca-9,11,13-trienoic acidCatalpa (Catalpa ovata) seed oil
Calendic Acid(8E,10E,12Z)-octadeca-8,10,12-trienoic acidPot marigold (Calendula officinalis) seed oil
Jacaric Acid(8Z,10E,12Z)-octadeca-8,10,12-trienoic acidJacaranda (Jacaranda mimosifolia) seed oil

Hydroxylated Derivatives and Their Biological Relevance

The metabolism of this compound and its isomers can lead to the formation of hydroxylated derivatives. These reactions are often catalyzed by enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX). nih.govjuw.edu.pk While specific hydroxylated metabolites of this compound are not extensively characterized in the literature, the actions of these enzymes on similar polyunsaturated fatty acids provide a basis for understanding their potential formation and biological significance.

Epoxides and Oxylipin Intermediates

The enzymatic processing of this compound by oxygenases like COX and LOX generates a cascade of reactive intermediates known as oxylipins. nih.govjuw.edu.pk This class of molecules includes prostaglandins, leukotrienes, and various hydroperoxy, hydroxy, and epoxy fatty acids.

The metabolism of punicic acid is known to influence the pathways that produce inflammatory mediators. nih.gov Specifically, it can inhibit the activity of cyclooxygenase and lipoxygenase, thereby reducing the production of prostaglandins and leukotrienes. nih.govjuw.edu.pk This suggests that this compound and its isomers are not only precursors to their own set of oxylipins but also modulate the metabolic pathways of other fatty acids like arachidonic acid. While the exact structures of the epoxide and other oxylipin intermediates derived directly from this compound are not fully elucidated, their formation is an expected consequence of its enzymatic oxidation.

Structure-Activity Investigations of Synthesized Derivatives (In Vitro)

In vitro studies have been crucial in elucidating the structure-activity relationships of conjugated fatty acids, including this compound and its isomers. A significant body of research has focused on their cytotoxic effects against various cancer cell lines.

Punicic acid has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) in a dose-dependent manner. clinmedjournals.orgclinmedjournals.org Studies have indicated that the cytotoxic effects are associated with the induction of apoptosis and may be dependent on lipid peroxidation. clinmedjournals.orgnih.gov The conjugated double bond system is believed to be a key structural feature responsible for this activity, as it makes the fatty acid more susceptible to oxidation, leading to the generation of reactive oxygen species that can trigger cell death pathways. nih.gov

Furthermore, the antiproliferative effects of conjugated fatty acids are dependent on the specific geometry of their double bonds. For example, studies on different isomers of conjugated linoleic acid have shown that variations in the cis and trans configurations of the double bonds can significantly impact their cytotoxic potency against cancer cells. researchgate.netnih.gov While comprehensive structure-activity relationship studies on a wide range of synthesized derivatives of this compound are not yet available, the existing data on natural isomers and related conjugated fatty acids underscore the importance of the conjugated triene system for their biological activity.

Compound/IsomerIn Vitro ActivityCell Line(s)Key Findings
Punicic AcidAntiproliferative, Apoptosis InductionMCF-7 (Breast Cancer), MDA-MB-231 (Breast Cancer)Inhibited proliferation and induced apoptosis; effects may be linked to lipid peroxidation. clinmedjournals.orgnih.gov
Conjugated Linoleic Acid (CLA) IsomersCytotoxicity, Cell Cycle ArrestMCF-7 (Breast Cancer)Reduced cell viability, induced apoptosis, and caused cell cycle arrest. Potency varied between isomers. researchgate.net
t9,t11-CLA and CLA-conjugated derivativesAntiproliferativeBreast, lung, colon, prostate, melanomaExhibited strong growth-inhibitory effects against a panel of human tumor cells. nih.gov

Emerging Research Areas and Future Directions

Advanced Biomanufacturing of (9Z,11E,13Z)-octadeca-9,11,13-trienoate

The primary natural source of punicic acid is pomegranate seed oil, but reliance on agricultural extraction is limited by scalability, climatic factors, and cost. ualberta.caacs.org Consequently, advanced biomanufacturing using metabolically engineered microorganisms has emerged as a promising alternative for sustainable and scalable production. scholaris.ca

Oleaginous yeasts, such as Yarrowia lipolytica and Saccharomyces cerevisiae, are prominent platforms for this research. ualberta.canih.gov Scientists have successfully introduced genes from Punica granatum, such as the bifunctional fatty acid conjugase/desaturase (PgFADX), into these yeasts to enable de novo synthesis of punicic acid. nih.gov Further metabolic engineering strategies are being employed to enhance yield, including:

Pushing Precursor Supply: Overexpressing genes like Δ12-desaturase (PgFAD2) to increase the availability of the precursor, linoleic acid. ualberta.caacs.org

Pulling Product into Storage: Engineering pathways to more efficiently incorporate the synthesized punicic acid into triacylglycerols (TAGs), the primary storage form of lipids. ualberta.ca

Blocking Competing Pathways: Deleting genes involved in β-oxidation, the process that degrades fatty acids, to prevent the loss of the final product. nih.govresearchgate.net

Recent studies have demonstrated significant improvements in production titers through these combined approaches. For instance, an engineered Y. lipolytica strain achieved a punicic acid titer of 3072.72 mg/L in fed-batch fermentation. acs.org Similarly, optimizing gene expression and precursor supply in S. cerevisiae has led to strains accumulating punicic acid up to 26.7% of total fatty acids. ualberta.ca

Engineered MicroorganismKey Genetic ModificationsReported Punicic Acid (PuA) YieldReference
Yarrowia lipolyticaExpression of Punica granatum fatty acid conjugase (PgFADX), pushing linoleic acid supply, engineering acyl-editing pathway.3072.72 mg/L acs.org
Rhodosporidium toruloidesCo-expression of PgFADX and Δ12 acyl lipid desaturase (PgFAD2).451.6 mg/L (12% of total lipids) ualberta.ca
Yarrowia lipolyticaExpression of PgFADX under erythritol-inducible promoter.36.6 mg/L nih.gov
Saccharomyces cerevisiaeGenomic shuffling of genes related to PuA synthesis, deletion of lipid metabolism regulator.26.7% of total fatty acids ualberta.ca
Saccharomyces cerevisiaeCo-expression of PgFADX and other genes, feeding of linoleic acid.3.4% of total fatty acids ualberta.ca

Elucidation of Novel Molecular Targets and Pathways

Research into the molecular mechanisms of punicic acid has identified several key targets and pathways through which it exerts its biological effects. A primary mechanism involves the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which are critical nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. mdpi.com Punicic acid can bind to and activate both PPAR-γ and PPAR-α. mdpi.comjscimedcentral.com

Activation of PPARs by punicic acid leads to a cascade of downstream effects, including the regulation of genes involved in glucose homeostasis and cell differentiation. mdpi.com Beyond PPARs, emerging research has identified other molecular targets:

Glucose Transporter Type 4 (GLUT4): Punicic acid has been shown to increase the expression of GLUT4, a key protein responsible for glucose uptake into cells. mdpi.com

Calpain: This compound can act as an inhibitor of calpain, a protease whose hyperactivation is linked to reactive oxygen species (ROS) generation. mdpi.com

NF-κB Pathway: Punicic acid can suppress inflammatory gene expression by inhibiting pathways such as NF-κB. mdpi.com

Protein Kinase C (PKC) Pathway: Studies on breast cancer cells suggest that the antiproliferative effects of punicic acid are partially dependent on the PKC signaling pathway. aacrjournals.org

The metabolism of punicic acid itself is a key area of study. In vivo, it is readily converted to conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer (rumenic acid). wikipedia.orgmdpi.commdpi.com This metabolite is then further processed or incorporated into tissue lipids, suggesting that some of the biological effects attributed to punicic acid may be mediated by its conversion to CLA. mdpi.commdpi.com

Molecular Target/PathwayObserved Effect of Punicic AcidPotential Biological ConsequenceReference
Peroxisome Proliferator-Activated Receptor γ (PPAR-γ)Acts as an agonist, increasing its expression.Regulation of lipid metabolism, glucose homeostasis, and inflammation. mdpi.comjscimedcentral.com
Peroxisome Proliferator-Activated Receptor α (PPAR-α)Binds to and increases its mRNA expression.Modulation of lipid metabolism. mdpi.com
Glucose Transporter Type 4 (GLUT4)Increases protein expression.Improved glucose uptake. mdpi.com
CalpainActs as an inhibitor.Reduction of mitochondrial ROS generation. mdpi.com
Nuclear Factor-kappa B (NF-κB)Inhibits the pathway.Suppression of inflammatory gene expression. mdpi.com
Protein Kinase C (PKC)Modulates pathway activity.Contributes to antiproliferative effects in cancer cells. aacrjournals.org

Exploration of Synergistic Effects with other Bioactive Compounds

An exciting frontier in punicic acid research is the investigation of its synergistic effects when combined with other bioactive compounds. This approach recognizes that the efficacy of a single compound may be enhanced in the presence of others, potentially leading to more potent biological effects.

One area of investigation is the combination of punicic acid with antioxidants. A study in alloxan-induced diabetic rats demonstrated a significant lowering of lipid peroxidation in the liver and erythrocytes when punicic acid (0.25%) was combined with α-tocopherol (0.15%), a form of Vitamin E. nih.gov This suggests a synergistic antioxidant effect.

Furthermore, research on cancer cells has highlighted the potential of combining pomegranate-derived compounds. The combined administration of extracts containing luteolin, ellagic acid, and punicic acid has been shown to have an increased anticancer activity, suggesting a multifactorial approach to inhibiting cancer cell growth and metastasis. ijpsonline.com Similarly, a synergistic effect was observed when different isomers of conjugated linolenic acid were applied in combination to improve renal oxidative stress. nih.gov These findings support the concept that the bioactivity of punicic acid may be amplified when it is part of a complex with other phytochemicals, as it is in its natural source, pomegranate seed oil.

Development of Standardized Analytical Protocols for Research Applications

Accurate and reliable quantification of (9Z,11E,13Z)-octadeca-9,11,13-trienoate is critical for research, yet its analysis presents several challenges. The conjugated double bond system makes the molecule susceptible to oxidation and isomerization, especially during sample preparation steps like methylation for gas chromatography (GC). researchgate.net

Currently, GC coupled with a flame-ionization detector (FID) is a widely used method for analyzing fatty acid profiles. mdpi.comresearchgate.net However, standard GC methods may not be able to resolve different conjugated isomers from each other. mdpi.com For instance, resolving punicic acid from jacaric acid can be difficult with GC alone. mdpi.com

To overcome these challenges, researchers are developing and refining more advanced and standardized protocols:

Chromatographic Techniques: High-performance liquid chromatography (HPLC), particularly argentation (silver-ion) HPLC, is being used to separate triglycerides and different fatty acid isomers. mdpi.comnih.gov Combining silver-ion thin-layer chromatography with GC is another effective approach. nih.gov

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and structure of the fatty acids, complementing chromatographic data. researchgate.netmdpi.com

Derivatization Methods: The choice of methylation procedure is crucial. Studies comparing different methods (e.g., using boron trifluoride, methanolic HCl, or sodium methoxide) show varying efficiencies for conjugated fatty acids, highlighting the need for method validation and standardization. nih.gov

The development of robust and standardized analytical protocols is essential to ensure the accuracy and reproducibility of research findings across different laboratories and to accurately assess the purity of commercial preparations. nih.gov

Analytical TechniqueApplication in Punicic Acid AnalysisAdvantagesLimitations/ChallengesReference
Gas Chromatography (GC-FID)Quantification of total fatty acid profile.Rapid, sensitive, reproducible for general profiles.Poor resolution of some conjugated isomers; risk of isomerization during derivatization. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)Separation of triglycerides and fatty acid isomers.Good for separating isomers without high heat. Argentation HPLC offers superior isomer separation.Can be more complex and time-consuming than GC. mdpi.comnih.gov
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups and unique molecular signatures.Non-destructive, rapid, can identify the presence of punicic acid.Primarily qualitative; not ideal for precise quantification alone. mdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and confirmation of isomer identity.Provides detailed structural information, can distinguish between isomers.Lower sensitivity, requires higher sample concentration, expensive instrumentation. researchgate.net

Investigation of (9Z,11E,13Z)-octadeca-9,11,13-trienoate in New Biological Models (Non-Human)

To understand the physiological effects of punicic acid, researchers utilize a variety of non-human biological models, ranging from cell cultures to animal studies. These models are crucial for elucidating mechanisms of action and observing systemic effects.

In Vitro Models: Cell lines are instrumental for mechanistic studies. Caco-2 cells, which mimic the intestinal barrier, are used to study the absorption and metabolism of punicic acid and its conversion to CLA. mdpi.comnih.gov Adipocyte cell lines like 3T3-L1 are used to investigate effects on fat cell differentiation and metabolism. nih.gov Various cancer cell lines, including those for breast and prostate cancer, are used to study its antiproliferative and pro-apoptotic effects. wikipedia.orgaacrjournals.orgijpsonline.com

In Vivo Animal Models: Rodent models are widely employed to study the systemic effects of dietary punicic acid. Studies in rats have demonstrated its conversion to CLA in various tissues, including plasma, liver, heart, and kidney. mdpi.com Specific rat strains, such as the obese OLETF rat, have been used to show that dietary punicic acid can attenuate weight gain and improve lipid metabolism. wikipedia.org Mouse models are also frequently used to investigate its impact on diet-induced obesity and inflammation. researchgate.netamsterdamumc.nl

Biological ModelArea of InvestigationKey Research FindingsReference
Rats (General)Metabolism and tissue distribution.Punicic acid is converted to CLA and distributed in serum, liver, heart, and kidney. mdpi.com
OLETF Rats (Obese model)Obesity and lipid metabolism.Dietary punicic acid attenuated weight gain and hyperlipidemia. wikipedia.org
MiceDiet-induced obesity and inflammation.Prevents diet-induced obesity and insulin resistance; suppresses obesity-related inflammation. mdpi.comamsterdamumc.nl
Caco-2 Cells (Intestinal model)Absorption and metabolism.Used to model intestinal uptake and conversion of CLnA to CLA. mdpi.comnih.gov
3T3-L1 Cells (Adipocyte model)Adipocyte differentiation.Inhibits the differentiation of pre-adipocytes and triglyceride accumulation. nih.gov
MDA-MB-231 Cells (Breast cancer model)Anticancer effects.Inhibits proliferation and induces apoptosis. aacrjournals.org

Mechanistic Studies on Long-Term Cellular Adaptations to (9Z,11E,13Z)-octadeca-9,11,13-trienoate Exposure

Understanding how cells adapt to long-term or chronic exposure to punicic acid is a key area for future research. While most studies focus on acute effects, long-term adaptations are critical for understanding its potential sustained benefits. Current research provides insights into two primary mechanisms of long-term adaptation: metabolic conversion and incorporation, and sustained gene regulation.

Upon ingestion, punicic acid is not only rapidly metabolized into CLA but is also incorporated into various lipid pools within the body. mdpi.comnih.gov Studies in both humans and rats show that after a period of supplementation, punicic acid and its CLA metabolite are found esterified in the phospholipids and neutral lipids of plasma, red blood cells, and various tissues. mdpi.commdpi.com This incorporation into cellular membranes and lipid droplets represents a significant long-term cellular adaptation, as it can alter the physical properties of membranes and the composition of lipid signaling precursors.

The second mechanism involves the sustained modulation of gene expression. As a PPAR agonist, continuous exposure to punicic acid can lead to long-term changes in the expression of a suite of genes that control lipid and glucose metabolism. mdpi.comjscimedcentral.com This is not a transient effect but rather a reprogramming of cellular metabolic pathways. By consistently activating transcription factors like PPAR-γ and PPAR-α, punicic acid can induce lasting adaptations in how cells manage energy storage, utilization, and inflammatory signaling. Future mechanistic studies will likely focus on the epigenetic modifications and changes in the cellular proteome that result from chronic exposure to this bioactive fatty acid.

Table of Mentioned Compounds

Common Name/AbbreviationSystematic Name/Description
(9Z,11E,14Z)-octadeca-9,11,14-trienoateAn ester or salt of (9Z,11E,14Z)-octadeca-9,11,14-trienoic acid
Punicic Acid (PuA)(9Z,11E,13Z)-Octadeca-9,11,13-trienoic acid
Conjugated Linoleic Acid (CLA)A class of positional and geometric isomers of linoleic acid with conjugated double bonds
Rumenic Acidcis-9, trans-11-Octadecadienoic acid (a CLA isomer)
Linoleic Acid (LA)(9Z,12Z)-Octadeca-9,12-dienoic acid
α-Linolenic Acid (ALA)(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
Jacaric Acid(8Z,10E,12Z)-Octadeca-8,10,12-trienoic acid
α-TocopherolA type of Vitamin E
LuteolinA flavone, a type of flavonoid
Ellagic AcidA polyphenol antioxidant
Arachidonic Acid(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid

Q & A

Basic: How can researchers accurately determine the geometric isomerism (Z/E configuration) of (9Z,11E,14Z)-octadeca-9,11,14-trienoate in synthetic products?

Methodological Answer:
Geometric isomerism can be resolved using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. For NMR, coupling constants and nuclear Overhauser effect (NOE) experiments are critical to distinguish Z/E configurations. Cross-validation with computational methods like density functional theory (DFT) simulations enhances accuracy. Statistical analysis of spectral data, including peak integration and signal splitting patterns, should align with stereochemical predictions. Proper documentation of solvent effects and temperature during analysis is essential to avoid artifacts .

Advanced: What experimental design considerations are critical for optimizing the synthesis of this compound to minimize isomerization during reaction steps?

Methodological Answer:
A factorial design approach is recommended to systematically test variables such as temperature, catalyst concentration, and reaction time. For example:

  • Factor 1: Temperature (low vs. high)
  • Factor 2: Catalyst type (e.g., palladium vs. enzymatic)
  • Response Variable: Isomer purity (%)

Advanced: How should researchers address contradictory data in lipid oxidation studies involving this compound, particularly when comparing in vitro and in vivo results?

Methodological Answer:
Contradictions often arise from differences in oxidative environments (e.g., pH, presence of enzymes). To resolve discrepancies:

Replicate Conditions: Simulate in vivo conditions (e.g., buffer systems with physiological pH and temperature) in in vitro setups.

Statistical Analysis: Apply ANOVA or t-tests to compare oxidation rates across studies, ensuring sample sizes are statistically powered.

Meta-Analysis: Cross-reference data with literature on analogous polyunsaturated fatty acids (PUFAs) to identify systemic biases.

Advanced Imaging: Use mass spectrometry imaging (MSI) to track oxidation products in tissues, bridging in vitro/in vivo gaps .

Advanced: What computational methods are recommended to model the conformational stability of this compound in different solvent environments?

Methodological Answer:
Quantum chemistry-based methods, such as DFT or molecular dynamics (MD) simulations, are ideal. Key steps:

Solvent Parameterization: Use the Conductor-like Screening Model (COSMO) to simulate solvent effects.

Free Energy Calculations: Apply umbrella sampling or metadynamics to assess energy barriers for isomer interconversion.

Validation: Compare computational results with experimental data (e.g., NMR chemical shifts) to refine force fields.
Platforms like CC-DPS leverage Quantitative Structure-Property Relationship (QSPR) models to predict solvent-dependent stability .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use amber glass vials to avoid light-induced degradation.
  • Handling: Wear nitrile gloves and chemical-resistant lab coats. Use fume hoods for synthesis steps involving volatile solvents.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposing via approved hazardous waste channels. Document all procedures per REACH and CLP regulations .

Advanced: How can factorial design be applied to study the synergistic effects of antioxidants on stabilizing this compound against auto-oxidation?

Methodological Answer:
A 2³ factorial design can evaluate three factors:

  • Factor A: Antioxidant type (e.g., tocopherol vs. BHT).
  • Factor B: Concentration (low vs. high).
  • Factor C: Temperature (25°C vs. 40°C).

Response Variables: Peroxide value (PV) and thiobarbituric acid reactive substances (TBARS).
Data analysis should include interaction plots to identify synergistic/antagonistic effects. Machine learning tools (e.g., partial least squares regression) can model non-linear relationships. Replicate experiments at the center point validate reproducibility .

Basic: What spectroscopic techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Answer:

  • GC-MS: Derivatize using BSTFA to enhance volatility. Use selective ion monitoring (SIM) for quantification.
  • HPLC-UV/FLD: Employ C18 columns with acetonitrile/water gradients. Fluorescence detection (FLD) offers higher sensitivity for oxidation products.
  • NMR: ¹³C NMR quantifies isomer ratios via peak integration. Internal standards (e.g., tetramethylsilane) ensure accuracy .

Advanced: How can researchers resolve discrepancies in reported binding affinities of this compound for lipid-binding proteins?

Methodological Answer:
Discrepancies may arise from protein isoforms or assay conditions. Mitigation strategies:

Standardize Assays: Use surface plasmon resonance (SPR) with uniform buffer systems (e.g., PBS + 0.005% Tween-20).

Control for Isomer Purity: Validate via chiral chromatography before assays.

Meta-Analysis: Apply hierarchical Bayesian models to aggregate data across studies, adjusting for covariates like pH and ionic strength .

Basic: What are the best practices for synthesizing this compound with high stereochemical fidelity?

Methodological Answer:

  • Catalyst Selection: Use Lindlar catalyst for selective hydrogenation to preserve Z-configurations.
  • Solvent Choice: Non-polar solvents (e.g., hexane) minimize unwanted isomerization.
  • Low-Temperature Reactions: Conduct steps below 0°C to kinetically trap desired isomers.
  • In-line Monitoring: FTIR tracks reaction progress in real time .

Advanced: How can AI-driven platforms enhance the predictive modeling of this compound’s role in lipid signaling pathways?

Methodological Answer:

  • Network Pharmacology: Train graph neural networks (GNNs) on lipid-protein interaction databases to predict signaling nodes.
  • Molecular Dynamics: Use AI-accelerated MD (e.g., DeepMD) to simulate membrane incorporation dynamics.
  • Data Integration: Combine omics data (lipidomics, transcriptomics) via multi-layer perceptrons (MLPs) to identify pathway crosstalk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9Z,11E,14Z)-octadeca-9,11,14-trienoate
Reactant of Route 2
(9Z,11E,14Z)-octadeca-9,11,14-trienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.